

# An In-depth Technical Guide to the Physicochemical Properties of Lamivudine Salicylate

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## Compound of Interest

Compound Name: *Lamivudine salicylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lamivudine and its salicylate salt. Due to the limited availability of public data specifically for **lamivudine salicylate**, this document synthesizes information on lamivudine and discusses the anticipated impact of salicylate salt formation on its properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques.

## Introduction to Lamivudine and the Rationale for Salt Formation

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1][2][3] It is a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite to exert its antiviral effect.[1][3][4][5] The formation of pharmaceutical salts is a common strategy to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, which can ultimately improve bioavailability.[6][7][8][9][10] The selection of a suitable counter-ion, in this case, salicylate, can significantly modify these properties.[6][8]

## Physicochemical Properties

While specific quantitative data for **lamivudine salicylate** is scarce in the available literature, the properties of lamivudine provide a crucial baseline. The introduction of the salicylate counter-ion is expected to alter these properties.

## Appearance and Melting Point

**Lamivudine salicylate** is described as a white to off-white or light yellow powder.[\[1\]](#)

Compound	Appearance	Melting Point (°C)
Lamivudine	Crystalline solid <a href="#">[11]</a>	160-162 <a href="#">[7]</a>
Lamivudine Salicylate	White to off-white to light yellow powder <a href="#">[1]</a>	138-143 <a href="#">[1]</a>

## Solubility

Lamivudine is considered a highly soluble drug.[\[12\]](#)[\[13\]](#)[\[14\]](#) Salt formation, particularly with an acidic counter-ion like salicylic acid, is often employed to further enhance aqueous solubility.[\[8\]](#)  
[\[15\]](#)

Table of Lamivudine Solubility Data

Solvent/Medium	pH	Temperature (°C)	Solubility (mg/mL)
0.01 N HCl	1.2	37	276.08[16]
Acetate Buffer	4.5	37	155.95[13]
Phosphate Buffer (PBS)	7.2	Not Specified	~3[11]
Phosphate Buffer	6.8	37	181.76[13]
Water	7.5	37	190.70[13]
Ethanol	Not Specified	Not Specified	~0.5[11]
DMSO	Not Specified	Not Specified	~20[11]
Dimethyl formamide (DMF)	Not Specified	Not Specified	~20[11]

Note: The solubility of **lamivudine salicylate** is expected to be pH-dependent, likely exhibiting higher solubility at lower pH due to the basic nature of lamivudine.

## Dissolution Rate

The dissolution rate of lamivudine from immediate-release dosage forms is generally rapid.[17][18] The intrinsic dissolution rate (IDR) is a key parameter for characterizing the dissolution of the pure drug substance. Lamivudine is considered to have a high intrinsic dissolution rate.[12][13][14] It is anticipated that **lamivudine salicylate**, due to its likely higher solubility, will also exhibit a rapid dissolution rate.

## Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute of lamivudine.[19][20] Different polymorphs can have distinct physicochemical properties, including solubility and stability.[20] Two primary polymorphic forms of lamivudine have been extensively studied: Form I (a hydrate with a needle-like crystal habit) and Form II (an anhydrous form with a bipyramidal crystal habit).[20][21][22][23] Form II is generally considered the more thermodynamically stable form.[19][21][22] Other forms (III, IV, and V) have also been reported.[24]

While specific studies on the polymorphism of **lamivudine salicylate** are not readily available, it is crucial for researchers to assume that it may also exhibit polymorphism. A patent application mentions the use of **lamivudine salicylate** monohydrate in the preparation of lamivudine Form II, indicating the existence of a hydrated salt form.[22]

## Stability

Lamivudine is susceptible to degradation under acidic, alkaline, and oxidative stress conditions. [25][26] Stability-indicating analytical methods are therefore essential for its characterization. The salicylate salt form may influence the stability profile of lamivudine, and this should be evaluated through forced degradation studies.

## Experimental Protocols

The following are detailed methodologies for key experiments in the physicochemical characterization of **lamivudine salicylate**.

### Solubility Determination (Shake-Flask Method)

- Objective: To determine the equilibrium solubility of **lamivudine salicylate** in various solvents and buffers.
- Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.
- Procedure:
  1. Prepare a series of vials containing the desired solvent or buffer (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8).
  2. Add an excess amount of **lamivudine salicylate** to each vial to ensure a saturated solution.
  3. Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
  4. After agitation, allow the vials to stand to let the undissolved solid settle.

5. Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.
6. Dilute the clear supernatant with the appropriate solvent/buffer.
7. Analyze the concentration of lamivudine in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
8. Calculate the solubility based on the concentration and dilution factor.

## Intrinsic Dissolution Rate (IDR) Measurement

- Objective: To determine the dissolution rate of **lamivudine salicylate** from a constant surface area.
- Apparatus: Dissolution apparatus (e.g., USP Apparatus 2 with a Wood's apparatus die), analytical balance, hydraulic press, HPLC-UV or UV-Vis spectrophotometer.
- Procedure:
  1. Accurately weigh a specific amount of **lamivudine salicylate** powder.
  2. Compress the powder into a compact in a die with a known surface area using a hydraulic press.
  3. Mount the die in the dissolution apparatus.
  4. Fill the dissolution vessel with a known volume of pre-heated dissolution medium (e.g., 900 mL of 0.1 N HCl at 37 °C).
  5. Lower the die into the medium and start the rotation at a specified speed (e.g., 50 rpm).
  6. Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
  7. Analyze the samples for lamivudine concentration using a validated analytical method.

8. Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm<sup>2</sup>).

## Polymorph Screening by X-Ray Powder Diffraction (XRPD)

- Objective: To identify the crystalline form(s) of **lamivudine salicylate**.
- Apparatus: X-ray powder diffractometer.
- Procedure:
  1. Gently grind a small amount of the **lamivudine salicylate** sample to a fine powder.
  2. Pack the powder into a sample holder.
  3. Place the sample holder in the diffractometer.
  4. Acquire the diffraction pattern over a specified range of  $2\theta$  angles (e.g.,  $2^\circ$  to  $40^\circ$ ) using a specific X-ray source (e.g., Cu K $\alpha$  radiation).
  5. Compare the resulting diffractogram with known patterns of different polymorphs or with previously obtained batches to identify the crystalline form.

## Thermal Analysis by Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point, and identify polymorphic transitions and desolvation events.
- Apparatus: Differential Scanning Calorimeter.
- Procedure:
  1. Accurately weigh a small amount of the **lamivudine salicylate** sample (typically 2-5 mg) into an aluminum pan.
  2. Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

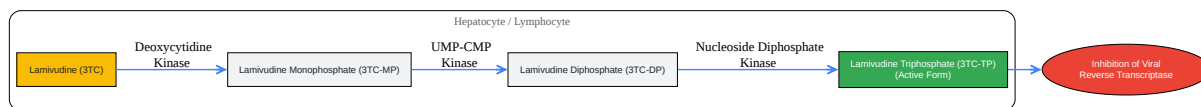
3. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.
4. Record the heat flow as a function of temperature.
5. Analyze the resulting thermogram for endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.

## Stability-Indicating HPLC Method

- Objective: To develop a validated HPLC method to quantify **lamivudine salicylate** and its degradation products in the presence of excipients.
- Apparatus: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
- Procedure (Example):
  - Column: C18, 250 mm x 4.6 mm, 5 µm.
  - Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 270 nm.
  - Forced Degradation: Subject **lamivudine salicylate** to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
  - Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

## Visualizations

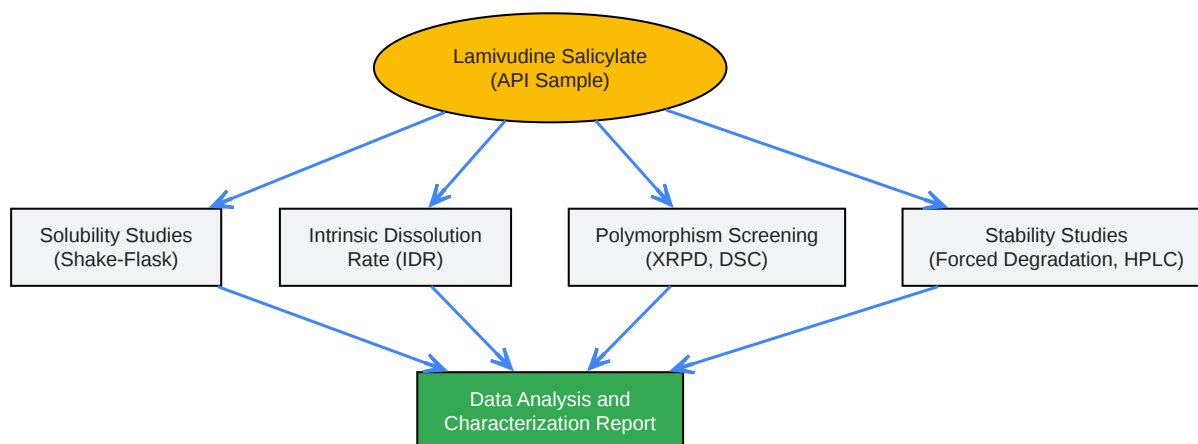
### Intracellular Activation of Lamivudine



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Caption: Intracellular phosphorylation pathway of lamivudine to its active triphosphate form.

## Experimental Workflow for Physicochemical Characterization



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Caption: General workflow for the physicochemical characterization of **lamivudine salicylate**.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **lamivudine salicylate** for research and development purposes. While specific experimental data for the salicylate salt is limited, the provided information on lamivudine, coupled with



established principles of salt formation, offers a robust framework for its characterization. The detailed experimental protocols and visual workflows serve as practical tools for scientists and researchers in this field. Further empirical studies are necessary to fully elucidate the specific properties of **lamivudine salicylate** and its potential advantages in drug formulation.

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